Gadolinium(3+);triacetate;hexahydrate

Description

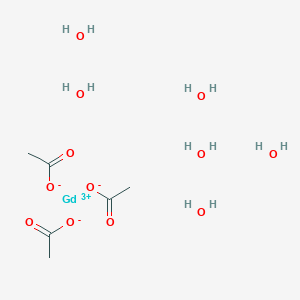

Gadolinium(3+) triacetate hexahydrate (Gd(CH₃CO₂)₃·6H₂O) is a coordination compound comprising a gadolinium(III) ion coordinated by three acetate ligands and six water molecules. This compound is notable for its role in biomedical applications, particularly as a contrast agent in diagnostic procedures such as transmission electron microscopy (TEM) for primary ciliary dyskinesia (PCD) . Its stability in aqueous solutions and biocompatibility make it suitable for replacing uranyl acetate in safer staining protocols . The compound is commercially available at high purity grades (e.g., 99.9% trace metals basis) and is synthesized via reactions involving gadolinium chloride hexahydrate and acetate precursors .

Properties

IUPAC Name |

gadolinium(3+);triacetate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJAFGUEPMJIR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Gd+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21GdO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Chemical Properties

Gadolinium(III) Triacetate Hexahydrate vs. Other Lanthanide Acetates

- Cerium(III) Acetate Sesquihydrate (Ce(CH₃CO₂)₃·1.5H₂O) :

- Samarium(III) Triacetate (Sm(CH₃CO₂)₃) :

Gadolinium(III) Triacetate vs. Gadolinium Halides/Nitrates

- Gadolinium(III) Chloride Hexahydrate (GdCl₃·6H₂O) :

- Gadolinium(III) Nitrate Hexahydrate (Gd(NO₃)₃·6H₂O): Higher solubility in polar solvents due to nitrate ligands. Molecular weight: 451.4 g/mol vs. ~455.38 g/mol for the acetate . Applications include MRI contrast agents and materials science research .

Physical and Solubility Data

Preparation Methods

Acid-Base Reaction Using Gadolinium Oxide

The most widely reported method involves reacting gadolinium(III) oxide (Gd₂O₃) with glacial acetic acid (CH₃COOH) in aqueous medium. The reaction proceeds via:

-

Reflux Conditions : Gd₂O₃ (10 mmol) is added to a mixture of acetic acid (80 mmol) and deionized water (12.4 mL). The solution is refluxed at 90°C for 60–90 minutes until complete dissolution.

-

Solvent Removal : Excess acetic acid and water are evaporated under reduced pressure (50°C) using a rotary evaporator.

-

Crystallization : The residue is dissolved in minimal hot water and cooled to 4°C for 24 hours to precipitate the hexahydrate.

-

Drying : Crystals are vacuum-dried at 25°C to retain hydration.

Key Parameters :

Metathesis Reaction with Gadolinium Chloride

An alternative route employs gadolinium chloride hexahydrate (GdCl₃·6H₂O) and sodium acetate (NaCH₃COO):

-

Precipitation : Aqueous solutions of GdCl₃·6H₂O (1 M) and NaCH₃COO (3 M) are mixed at 60°C with stirring.

-

Filtration : The precipitate is collected via vacuum filtration and washed with cold ethanol to remove NaCl.

-

Recrystallization : The crude product is dissolved in hot deionized water and crystallized at 4°C.

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial facilities utilize continuous flow systems to enhance scalability and consistency:

-

Reactor Design : Gadolinium oxide slurry (20% w/v) and acetic acid (30% v/v) are fed into a tubular reactor at 120°C and 3 bar pressure.

-

Residence Time : 30 minutes ensures complete reaction.

-

Crystallization Control : The effluent is rapidly cooled to 10°C in a scraped-surface crystallizer to nucleate hexahydrate crystals.

-

Purity : 99.9% (metals basis).

-

Throughput : 500 kg/day per reactor line.

Spray Drying for Nanopowder Forms

For high-surface-area applications (e.g., catalysis), spray drying produces submicron particles:

-

Feed Solution : 10% w/w Gd(CH₃COO)₃·6H₂O in deionized water.

-

Atomization : Ultrasonic nozzle disperses solution into droplets (5–10 μm diameter).

-

Drying : Hot air (150°C) evaporates solvent, yielding spherical nanoparticles (50–200 nm).

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for gadolinium(3+) triacetate hexahydrate, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves reacting gadolinium oxide (Gd₂O₃) with acetic acid under controlled pH and temperature. To ensure purity:

- Use stoichiometric ratios (e.g., 1:6 molar ratio of Gd₂O₃ to acetic acid) to avoid residual reactants.

- Employ recrystallization in deionized water at 60–80°C to remove impurities .

- Monitor purity via inductively coupled plasma mass spectrometry (ICP-MS) to confirm Gd³⁺ concentration and trace metal content .

Q. Which characterization techniques are most effective for confirming the structural integrity of gadolinium(3+) triacetate hexahydrate?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray Diffraction (XRD) : Compare experimental patterns with reference data (e.g., JCPDS) to confirm crystallinity and hexagonal hydrate structure .

- Thermogravimetric Analysis (TGA) : Analyze mass loss at 100–200°C to verify hexahydrate stoichiometry (theoretical H₂O loss: ~19.3% w/w) .

- FT-IR Spectroscopy : Identify acetate ligand coordination (e.g., asymmetric COO⁻ stretching at ~1550 cm⁻¹) .

Q. How should gadolinium(3+) triacetate hexahydrate be stored to prevent decomposition in laboratory settings?

- Methodological Answer :

- Store in airtight containers under nitrogen or argon to avoid hydrolysis or oxidation.

- Maintain temperatures below 25°C; prolonged exposure to humidity (>60% RH) can disrupt hydrate structure .

- Conduct periodic stability tests using Raman spectroscopy to detect structural changes .

Advanced Research Questions

Q. How can researchers optimize the solubility of gadolinium(3+) triacetate hexahydrate in aqueous systems for experimental applications?

- Methodological Answer :

- Adjust pH to 5.5–6.5 using sodium acetate buffer to enhance solubility via ligand stabilization .

- For high-concentration solutions (>0.5 M), employ ultrasonic agitation to prevent colloidal aggregation .

- Note: Solubility may decrease at temperatures >50°C due to ligand dissociation; pre-test solubility under experimental conditions .

Q. What experimental design considerations are critical for applying gadolinium(3+) triacetate hexahydrate in neutron detection systems?

- Methodological Answer :

- Filtration and Recirculation : Use 0.22 µm membrane filters to remove particulate matter, ensuring transparency in Cherenkov detectors. Implement closed-loop recirculation systems to maintain solute concentration .

- Gamma Ray Detection : Pair with high-efficiency scintillators (e.g., NaI(Tl)) to capture 8 MeV gamma photons emitted post-neutron capture .

- Controlled Environment : Maintain dissolved oxygen <1 ppm to prevent radiolytic decomposition during irradiation .

Q. How do the coordination properties of gadolinium(3+) triacetate hexahydrate compare to other lanthanide acetates in catalytic applications?

- Methodological Answer :

- Comparative Studies :

- Use Extended X-ray Absorption Fine Structure (EXAFS) to compare Gd³⁺-acetate bond lengths with Eu³⁺ or Sm³⁺ analogs. Gd³⁺ typically exhibits shorter bonds (~2.35 Å) due to higher charge density .

- Evaluate catalytic efficiency in model reactions (e.g., ester hydrolysis) under identical conditions. Gd³⁺ often shows higher Lewis acidity than lighter lanthanides .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHsol) of gadolinium(3+) triacetate hexahydrate?

- Methodological Answer :

- Controlled Replication : Repeat calorimetric measurements using standardized protocols (e.g., isothermal titration calorimetry at 25°C).

- Error Source Analysis : Check for hydration state discrepancies (e.g., hexahydrate vs. tetrahydrate) via Karl Fischer titration .

- Meta-Analysis : Use multivariate regression to correlate reported ΔHsol values with experimental parameters (e.g., ionic strength, buffer type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.